![molecular formula C7H4ClIN2O B11757242 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolopyridine ring, which can significantly influence its chemical properties and reactivity. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolopyridine core, followed by the introduction of chlorine and iodine substituents. The reaction conditions often include the use of strong bases, halogenating agents, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in cancer.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in organic electronics and as a building block for functional materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity and downstream signaling pathways. This can lead to the suppression of tumor cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are also explored for their biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and are structurally related to pyrrolopyridines.
Uniqueness
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both chlorine and iodine substituents, which can enhance its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing potent inhibitors and studying complex biological systems.
Eigenschaften
Molekularformel |
C7H4ClIN2O |
|---|---|
Molekulargewicht |
294.48 g/mol |
IUPAC-Name |
6-chloro-3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C7H4ClIN2O/c8-5-1-4(12)6-3(9)2-10-7(6)11-5/h1-2H,(H2,10,11,12) |
InChI-Schlüssel |
BUROZCWRPZVBGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=C(C1=O)C(=CN2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
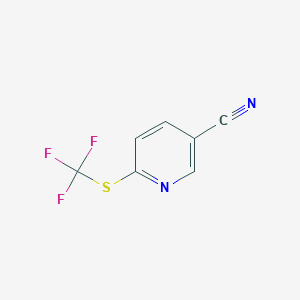
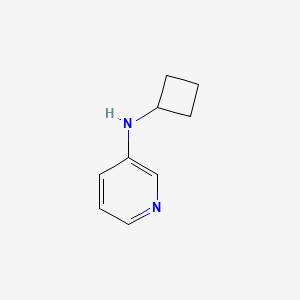

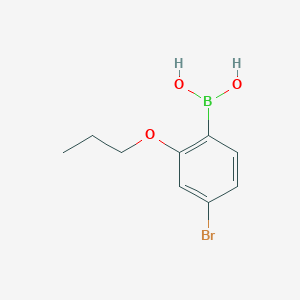
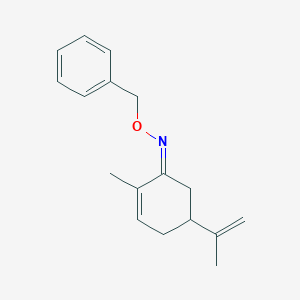
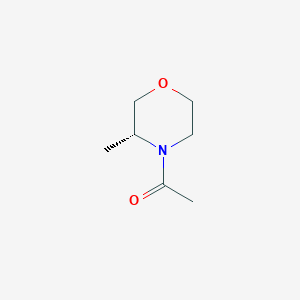
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
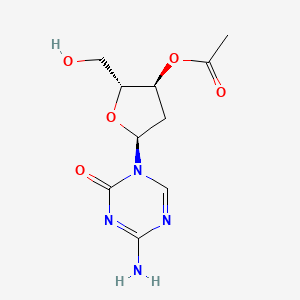
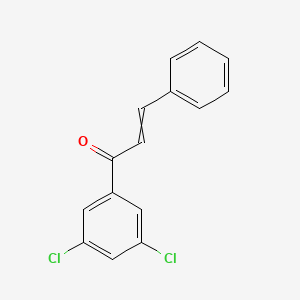
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)


